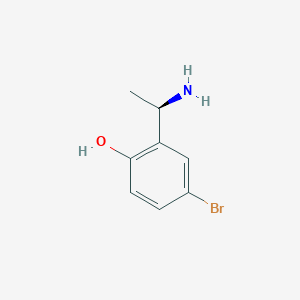
(r)-2-(1-Aminoethyl)-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Aminoethyl)-4-bromophenol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a bromine atom, and a phenol group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-bromophenol typically involves the asymmetric reduction of corresponding ketones or imines. One common method is the use of ω-transaminase enzymes, which can catalyze the asymmetric synthesis of chiral amines from ketones . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-4-bromophenol may involve the use of biocatalysts such as engineered ω-transaminases. These enzymes are optimized for higher catalytic efficiency and stability, allowing for large-scale production under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Aminoethyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenols or amines.
Aplicaciones Científicas De Investigación
®-2-(1-Aminoethyl)-4-bromophenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-(1-Aminoethyl)-4-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom may participate in halogen bonding. These interactions facilitate the compound’s binding and subsequent biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(1-Aminoethyl)-4-chlorophenol
- ®-2-(1-Aminoethyl)-4-fluorophenol
- ®-2-(1-Aminoethyl)-4-iodophenol
Uniqueness
Compared to its analogs, ®-2-(1-Aminoethyl)-4-bromophenol exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property enhances its utility in various chemical and biological applications .
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clave InChI |
WPXYTMUWZPNGLQ-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)Br)O)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


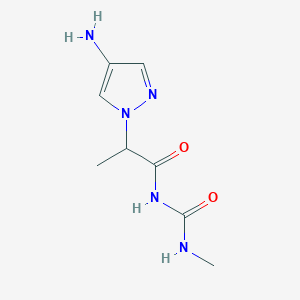
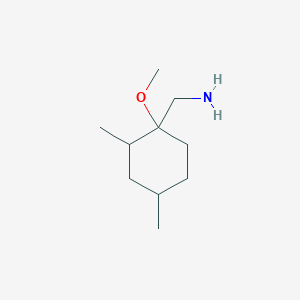
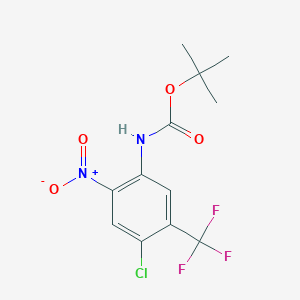
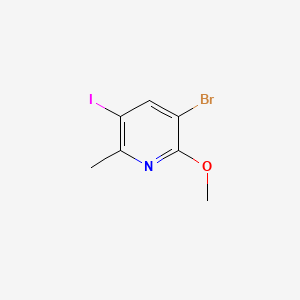
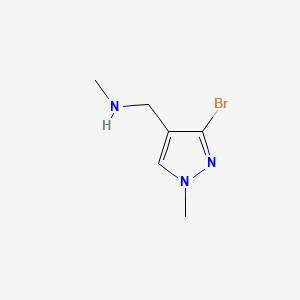

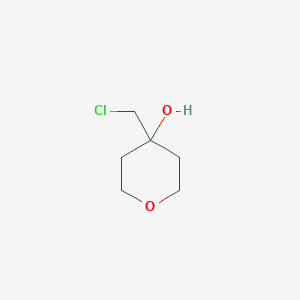
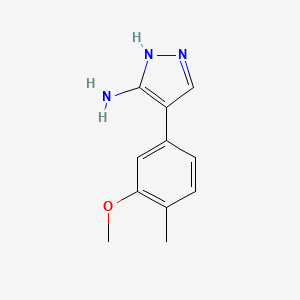
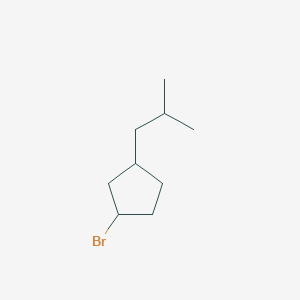
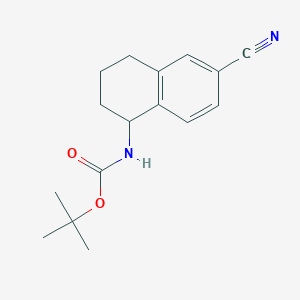
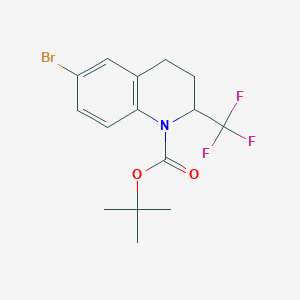
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
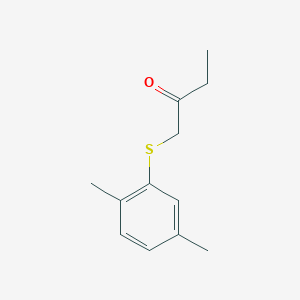
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
